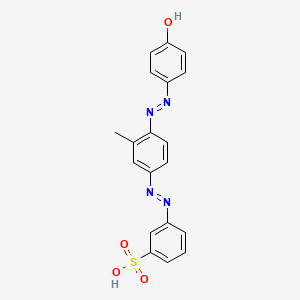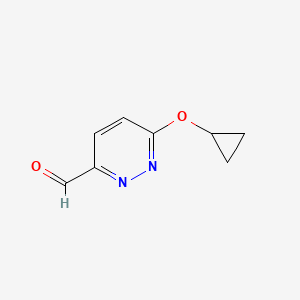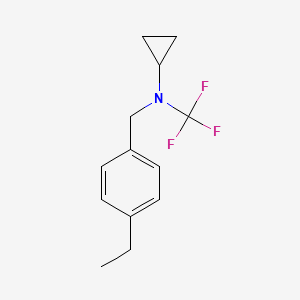![molecular formula C11H22N2 B13946341 3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane CAS No. 96131-19-0](/img/structure/B13946341.png)
3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-8-methyl-3,8-diazabicyclo[321]octane is a bicyclic organic compound that belongs to the family of diazabicyclo compounds These compounds are characterized by their unique bicyclic structure, which includes two nitrogen atoms The 3-Butyl-8-methyl-3,8-diazabicyclo[32
Métodos De Preparación
The synthesis of 3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane can be achieved through several synthetic routes. One common method involves the cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate and acrylic acid derivatives . This reaction typically occurs under mild conditions and can yield the desired product in good yields. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the context in which the compound is used.
Comparación Con Compuestos Similares
3-Butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but with only one nitrogen atom.
3,8-Diazabicyclo[2.2.2]octane: This compound has a different bicyclic framework but shares the presence of two nitrogen atoms.
8-Methyl-3,8-diazabicyclo[3.2.1]octane-3-ethanol: This compound has an additional ethanol group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
Número CAS |
96131-19-0 |
|---|---|
Fórmula molecular |
C11H22N2 |
Peso molecular |
182.31 g/mol |
Nombre IUPAC |
3-butyl-8-methyl-3,8-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C11H22N2/c1-3-4-7-13-8-10-5-6-11(9-13)12(10)2/h10-11H,3-9H2,1-2H3 |
Clave InChI |
FGZMZZHXJRBCDF-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1CC2CCC(C1)N2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


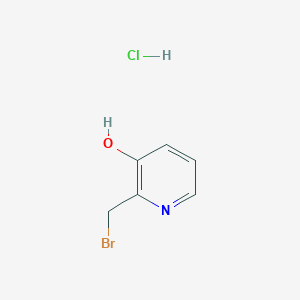
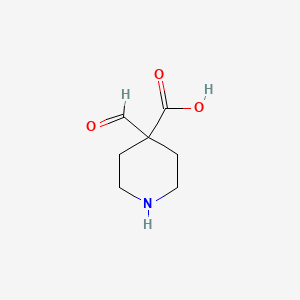
![7H-[1,3]Thiazolo[5,4-f][1,4]benzothiazine](/img/structure/B13946275.png)
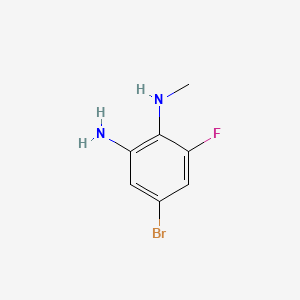
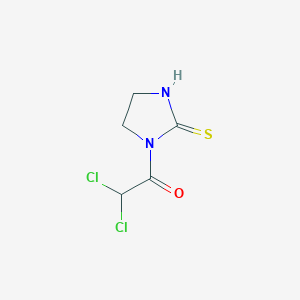

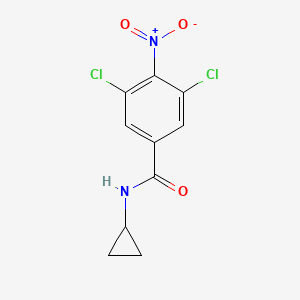
![2-(3,5-difluorophenyl)-N-[2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13946313.png)
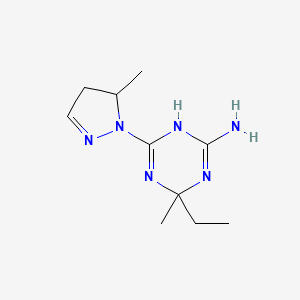
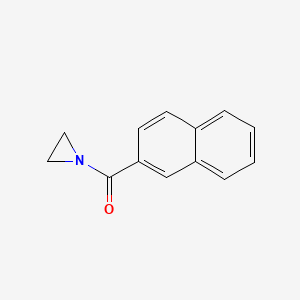
![5'-O-[(2,3-Dimethoxyphenyl)(diphenyl)methyl]-5-fluoro-2'-O-methyluridine](/img/structure/B13946319.png)
